molecular formula C20H17FO3 B11665436 3-((4-Fluorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

3-((4-Fluorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Cat. No.: B11665436
M. Wt: 324.3 g/mol
InChI Key: BFDGSZUNEVWKIZ-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is a synthetic organic compound It is characterized by the presence of a fluorobenzyl group attached to a benzochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol and a suitable benzochromenone precursor.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzochromenone derivatives, while reduction may produce tetrahydrobenzochromenone derivatives.

Scientific Research Applications

3-((4-Fluorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets. The fluorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Fluorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one: Similar structure with a methyl group at the 4-position.

    3-((4-Fluorobenzyl)oxy)-6H-benzo©chromen-6-one: Lacks the tetrahydro moiety, resulting in different chemical properties.

    3-((4-Fluorobenzyl)oxy)-8-methoxy-6H-benzo©chromen-6-one: Contains a methoxy group at the 8-position, which may influence its reactivity and biological activity.

Uniqueness

The uniqueness of 3-((4-Fluorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one lies in its specific structural features, such as the tetrahydrobenzochromenone core and the fluorobenzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17FO3

Molecular Weight

324.3 g/mol

IUPAC Name

3-[(4-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H17FO3/c21-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-1-2-4-18(16)20(22)24-19(17)11-15/h5-11H,1-4,12H2

InChI Key

BFDGSZUNEVWKIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)OC2=O

Origin of Product

United States

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